Calicheamicin

Description

Properties

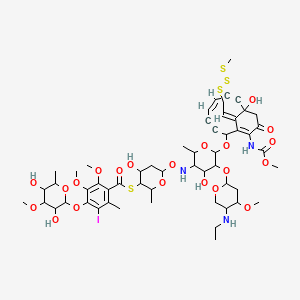

Molecular Formula |

C55H74IN3O21S4 |

|---|---|

Molecular Weight |

1368.4 g/mol |

IUPAC Name |

S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(5E,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |

InChI |

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13+,29-18- |

InChI Key |

HXCHCVDVKSCDHU-UJSYRLJRSA-N |

Isomeric SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#C/C=C/C#CC\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |

Canonical SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Production of Calicheamicin from Micromonospora echinospora: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of calicheamicins, a class of potent enediyne antitumor antibiotics, from the bacterium Micromonospora echinospora. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological and experimental pathways. The discovery of calicheamicin in the mid-1980s from a soil sample collected in Kerrville, Texas, marked a significant milestone in the search for novel anticancer agents.[1][2] This document consolidates current knowledge on the fermentation of M. echinospora, the extraction and purification of calicheamicins, and the analytical methods for their characterization, providing a valuable resource for the scientific community.

Introduction

Calicheamicins are a family of exceptionally potent antitumor antibiotics produced by the actinomycete Micromonospora echinospora.[1][3] Their unique molecular architecture, featuring a highly reactive enediyne "warhead," enables them to induce site-specific double-strand DNA breaks, leading to cell death.[1][3][4] This mechanism of action makes calicheamicins and their derivatives, particularly this compound γ1I, highly effective cytotoxic agents.[1] Their extreme potency, however, necessitates their use in a targeted manner, most notably as payloads in antibody-drug conjugates (ADCs) for cancer therapy.[3][5] Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin) are two FDA-approved ADCs that utilize this compound derivatives for the treatment of acute myeloid leukemia and B-cell acute lymphoblastic leukemia, respectively.[5][6]

This guide will cover the journey from the initial discovery of this compound to its production and analysis, with a focus on the technical details required for its laboratory-scale production and characterization.

The Producing Microorganism: Micromonospora echinospora

The source of calicheamicins is the Gram-positive bacterium Micromonospora echinospora subsp. calichensis, first isolated from a sample of chalky soil, or "caliche," from Kerrville, Texas.[1][2] This actinomycete is amenable to fermentation, although optimizing the production of these complex secondary metabolites presents significant challenges due to their low yields and high toxicity.

Biosynthesis of this compound

The biosynthesis of the this compound molecule is a complex process involving a sophisticated enzymatic machinery. The core of the molecule is assembled through an iterative type I polyketide synthase (PKS) pathway.[1] This is followed by a series of post-PKS modifications and the sequential addition of unusual sugar moieties by glycosyltransferases to form the characteristic aryltetrasaccharide chain, which is crucial for the molecule's ability to bind to the minor groove of DNA.[1][7]

This compound Biosynthetic Gene Cluster

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC) in the M. echinospora genome.[8] This cluster contains all the necessary genes for the synthesis of the enediyne core, the sugar moieties, and the tailoring enzymes, as well as genes conferring self-resistance to the producing organism.[1]

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the production and analysis of this compound from Micromonospora echinospora.

Fermentation of Micromonospora echinospora

Optimized fermentation is critical for maximizing the yield of this compound. The following protocol is a composite based on published methods.

4.1.1. Media Composition

| Component | Concentration (g/L) | Role |

| Soluble Starch | 20.0 | Carbon Source |

| Glucose | 10.0 | Carbon Source |

| N-Z Amine | 5.0 | Nitrogen Source |

| Yeast Extract | 5.0 | Nitrogen Source |

| CaCO₃ | 1.0 | pH Buffer |

| Macroporous Adsorption Resin (e.g., H-60) | 30.0 | In situ Product Removal |

4.1.2. Fermentation Parameters

| Parameter | Value |

| Culture Volume | 100 mL in 500 mL flask |

| Inoculum | 5% (v/v) of a 3-day old seed culture |

| Temperature | 28 °C |

| Agitation | 220 rpm |

| Fermentation Time | 7-9 days |

Protocol:

-

Prepare the fermentation medium and dispense into flasks.

-

Autoclave at 121 °C for 20 minutes.

-

After cooling, inoculate with the seed culture of M. echinospora.

-

Incubate the flasks in a rotary shaker under the specified conditions.

-

Monitor the production of this compound periodically by HPLC analysis of broth extracts.

Extraction and Purification of this compound

Calicheamicins are recovered from the fermentation broth through a multi-step process involving solvent extraction and chromatography.[9]

Caption: Extraction and purification workflow.

Protocol:

-

Adjust the pH of the whole fermentation broth to 4.0 and extract with an equal volume of ethyl acetate.

-

Concentrate the organic phase under reduced pressure to obtain a crude extract.

-

Dissolve the crude extract in a minimal amount of dichloromethane and precipitate with hexane.

-

Collect the precipitate and subject it to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Pool the active fractions and further purify by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient.

-

Final purification can be achieved by partition chromatography.

Analytical Characterization

The characterization of calicheamicins relies on a combination of chromatographic and spectroscopic techniques.

4.3.1. High-Performance Liquid Chromatography (HPLC)

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 20 µL |

4.3.2. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Provides accurate mass determination of the intact molecule and its fragments.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Useful for analyzing conjugates of this compound with antibodies, though UV-MALDI can cause degradation. IR-MALDI is a more suitable alternative.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR are essential for the structural elucidation of novel this compound analogues. Samples are typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆.

Quantitative Data

The production of this compound is a low-yield process. However, significant improvements have been achieved through strain improvement and process optimization.

| Stage | Titer/Yield | Reference(s) |

| Wild-type Fermentation | ~3.1 ± 0.3 µg/mL | [2] |

| Mutant Strain Fermentation | ~10.2 µg/mL (3.3-fold increase) | [2] |

| Fermentation with in situ Resin Adsorption | 84.0 ± 2.4 µg/mL (5.6-fold increase over mutant) | [2] |

| Overall Improvement (Mutant + Resin) | ~27-fold increase over wild-type | [2] |

Mechanism of Action: DNA Cleavage

The potent cytotoxicity of this compound stems from its ability to cause double-stranded DNA breaks. The aryltetrasaccharide portion of the molecule recognizes and binds to specific sequences in the minor groove of DNA.[1][10] This binding positions the enediyne core for a chemical transformation.

Caption: Mechanism of action of this compound.

The activation is triggered by the reduction of a trisulfide group within the molecule, which initiates a cascade of reactions, including a Bergman cyclization of the enediyne core.[1][11] This generates a highly reactive para-benzyne diradical that abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, ultimately leading to their cleavage.[1][4][11]

Conclusion

The discovery of this compound from Micromonospora echinospora has provided a powerful tool in the fight against cancer. This technical guide has outlined the key aspects of its discovery, biosynthesis, production, and mechanism of action. The detailed protocols and quantitative data presented herein aim to facilitate further research and development in this important area of natural product chemistry and drug discovery. The continued exploration of the this compound biosynthetic pathway and the development of more efficient production methods will be crucial for unlocking the full therapeutic potential of this remarkable class of molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Improving the Production of Antitumor this compound by the Micromonospora echinospora Mutant Coupled with in situ Resin Adsorption in Fermentation Process | Semantic Scholar [semanticscholar.org]

- 3. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2008150261A1 - Detection and quantitation of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. CN102732580A - Preparation method of efficient antitumor antibiotic this compound - Google Patents [patents.google.com]

- 10. repositorio.unesp.br [repositorio.unesp.br]

- 11. Calicheamicins, a novel family of antitumor antibiotics. 3. Isolation, purification and characterization of calicheamicins beta 1Br, gamma 1Br, alpha 2I, alpha 3I, beta 1I, gamma 1I and delta 1I - PubMed [pubmed.ncbi.nlm.nih.gov]

Calicheamicin mechanism of action on DNA

An In-depth Technical Guide on the Core Mechanism of Action of Calicheamicin on DNA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics produced by the bacterium Micromonospora echinospora.[1][2] Their exceptional cytotoxicity, which can be up to 10,000 times greater than conventional anticancer drugs like doxorubicin, stems from a sophisticated and highly specific mechanism of action targeting cellular DNA.[3][4] This potency has made this compound and its derivatives ideal warheads for antibody-drug conjugates (ADCs), enabling targeted delivery to cancer cells and minimizing systemic toxicity.[2][5] Approved ADCs such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®) utilize this compound to treat specific hematological malignancies.[2][6]

This technical guide provides a detailed examination of the core mechanism by which this compound induces DNA damage. It covers the initial binding to the DNA minor groove, the chemical activation of the enediyne "warhead," the generation of DNA lesions, and the subsequent cellular responses. Furthermore, this document presents key quantitative data, detailed experimental protocols for studying its activity, and visual diagrams to illustrate the complex molecular processes involved.

Core Mechanism of Action

The action of this compound is a multi-step process that transforms a stable prodrug into a highly reactive DNA-cleaving agent precisely at its target site. This process can be divided into three main phases: DNA binding and recognition, chemical activation and generation of the diradical, and hydrogen abstraction leading to DNA cleavage.

DNA Binding and Recognition

This compound's journey begins with its specific binding to the minor groove of double-helical DNA.[1][2] This interaction is primarily mediated by the molecule's aryltetrasaccharide chain, which acts as a recognition domain.[1][7] The oligosaccharide moiety facilitates high-affinity binding to specific DNA sequences, most notably pyrimidine-rich tracts such as 5'-TCCT-3' and 5'-TTTT-3'.[8][9] The specificity is further enhanced by favorable interactions between the iodo-substituted aromatic ring of the drug and guanine bases in the complementary DNA strand.[8] This precise positioning of the this compound molecule within the minor groove is critical for the subsequent cleavage reaction, ensuring that the reactive core is correctly oriented to attack the DNA backbone.[10][11]

Activation via Reductive Cleavage and Bergman Cyclization

Once bound to DNA, the this compound molecule is activated. The activation cascade is initiated by the reductive cleavage of a labile methyl trisulfide group within the aglycone "warhead".[2][8] This reaction is typically carried out by intracellular nucleophiles, such as glutathione.[8][12]

The cleavage of the trisulfide triggers a sequence of intramolecular reactions:

-

Thiolate Formation: Nucleophilic attack on the central sulfur atom of the trisulfide generates a thiol or thiolate.[8]

-

Michael Addition: This newly formed thiolate performs an intramolecular Michael addition to an adjacent α,β-unsaturated ketone.[8][13]

-

Conformational Change: This addition converts a bridgehead carbon from sp² to sp³ hybridization, inducing significant strain in the 10-membered ring containing the enediyne moiety.[8]

-

Bergman Cyclization: The increased strain facilitates the Bergman cyclization, a cycloaromatization reaction that converts the enediyne core into a highly unstable and reactive 1,4-didehydrobenzene diradical (a para-benzyne species).[1][2][5][14]

This diradical is the ultimate cytotoxic effector, responsible for the DNA damage.

DNA Cleavage via Hydrogen Abstraction

The 1,4-didehydrobenzene diradical is a powerful hydrogen-abstracting species.[5] Positioned in the minor groove, it abstracts hydrogen atoms from the deoxyribose sugar backbone of both DNA strands.[1][2] This process generates DNA radicals, which, in the presence of molecular oxygen, undergo further reactions that lead to the scission of the phosphodiester backbone.[12]

A key feature of this compound is its ability to cause double-strand breaks (DSBs) at extremely low, sub-picomolar concentrations.[2][15] The geometry of the diradical allows it to abstract hydrogens from opposing strands, resulting in a DSB from a single drug molecule binding event. The ratio of DSBs to single-strand breaks (SSBs) has been observed to be approximately 1:2 to 1:3 in cellular DNA.[16] Such DSBs are particularly cytotoxic because they are difficult for the cell to repair accurately, often leading to cell cycle arrest and apoptosis.[5][16]

Quantitative Analysis of this compound Activity

The extreme potency of this compound is a defining characteristic. The tables below summarize key quantitative data related to its cytotoxicity and DNA cleavage efficiency.

Table 1: Cytotoxicity of this compound and its Conjugates

| Compound | Cell Line | Assay Type | IC50 / EC50 | Citation(s) |

|---|---|---|---|---|

| This compound γ1 | Various tumor cells | - | Optimal Dose: 0.15-5 µg/kg | [8] |

| This compound γ1 | - | Biochemical Assay | < 1 pM activity | [8] |

| Inotuzumab Ozogamicin (CMC-544) | Pediatric BCP-ALL | Cell Viability | Median IC50: 4.8 ng/mL | [17] |

| Inotuzumab Ozogamicin (CMC-544) | Various ALL cell lines | Cell Viability | IC50: 0.15 - 4.9 ng/mL | [18] |

| Anti-EFNA4-Calicheamicin ADC | Triple-Negative Breast Cancer | Cell Viability | EC50: ~1 ng/mL |[18] |

Note: The potency of this compound is often reported in the context of its antibody-drug conjugates, as the free drug is too toxic for systemic use.[3][4]

Table 2: DNA Cleavage Characteristics

| Parameter | Value | Description | Citation(s) |

|---|---|---|---|

| Primary Lesion | Double-Strand Breaks (DSBs) | Highly cytotoxic lesions resulting from a single binding event. | [2][18] |

| DSB:SSB Ratio | ~1:3 | Ratio of double-strand breaks to single-strand breaks in cellular DNA. | [16] |

| Binding Specificity | 5'-TCCT-3', 5'-TTTT-3' | Binds preferentially to pyrimidine-rich sequences in the DNA minor groove. | [8] |

| Mechanism | Hydrogen Abstraction | A 1,4-didehydrobenzene diradical abstracts H-atoms from the deoxyribose backbone. |[1][12] |

Cellular Consequences and Signaling

The induction of DNA double-strand breaks by this compound triggers a robust cellular damage response. The cell's DNA repair machinery recognizes the DSBs, leading to the phosphorylation of histone H2AX (γH2AX), a key marker of DNA damage.[16] This initiates a signaling cascade that activates cell cycle checkpoints, halting cell division to allow time for repair. However, the complex and severe nature of this compound-induced DSBs often overwhelms the repair capacity of the cell.[5] If the damage is deemed irreparable, the cell is directed towards programmed cell death, or apoptosis, effectively eliminating the damaged (cancer) cell.[19]

Experimental Protocols

Investigating the mechanism of this compound requires specialized biochemical and cell-based assays. Below are methodologies for key experiments.

DNA Cleavage Assay using Agarose Gel Electrophoresis

This assay assesses the ability of this compound to cleave DNA by observing the conversion of supercoiled plasmid DNA (Form I) into nicked, open-circular (Form II) and linear (Form III) forms.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, final concentration 20-40 µM/bp) with a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

Drug Addition: Add varying concentrations of this compound (typically in the nanomolar to picomolar range) to the DNA solution. Include a no-drug control.

-

Activation: To initiate the cleavage reaction, add an activating agent, such as glutathione or dithiothreitol (DTT), to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes to 2 hours).

-

Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide or another DNA stain. Run the gel in 1x TAE or TBE buffer until adequate separation of the DNA forms is achieved.

-

Visualization: Visualize the DNA bands under UV illumination. The disappearance of the Form I band and the appearance of Form II and Form III bands indicate single- and double-strand cleavage, respectively.

-

Quantification: Densitometry can be used to quantify the percentage of each DNA form, allowing for the calculation of cleavage efficiency and EC50 values.[20]

DNA Footprinting Analysis

DNA footprinting is used to identify the precise binding sites of this compound on a DNA sequence. Hydroxyl radical footprinting is particularly suitable as it provides high-resolution data.[21]

Methodology:

-

Probe Preparation: Prepare a DNA fragment of interest (100-200 bp) that is uniquely end-labeled with ³²P on one strand.

-

Binding Reaction: Incubate the labeled DNA probe with varying concentrations of this compound in a binding buffer. A no-drug control is essential.

-

Hydroxyl Radical Generation: Expose the DNA-drug complexes to hydroxyl radicals, typically generated by the Fenton reaction (Fe(II)-EDTA, H₂O₂, and sodium ascorbate). These radicals cleave the DNA backbone at nearly every nucleotide, except where the drug is bound and protects the DNA.

-

Reaction Quenching: Stop the cleavage reaction rapidly.

-

Sample Preparation: Purify the DNA fragments and denature them.

-

Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel. Run a sequencing ladder (e.g., Maxam-Gilbert) of the same DNA fragment alongside the samples to serve as a size marker.

-

Autoradiography: Dry the gel and expose it to X-ray film. The region where this compound was bound will show a gap or "footprint" in the cleavage pattern compared to the no-drug control lane. This gap reveals the specific nucleotide sequence protected by the drug.[21][22]

Cell Viability Assay (Calcein AM)

This assay measures the number of viable cells in a population after treatment with this compound by assessing two markers of cell health: membrane integrity and intracellular esterase activity.[23][24]

Methodology:

-

Cell Plating: Seed cells in a 96-well black-walled culture plate at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or a this compound-ADC. Include untreated cells as a control. Incubate for a desired period (e.g., 48-96 hours).

-

Reagent Preparation: Prepare a Calcein AM working solution (typically 1-2 µM) in a suitable buffer (e.g., PBS or HBSS) immediately before use.[23][24]

-

Staining: Remove the culture medium from the wells and wash the cells gently with buffer. Add the Calcein AM working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. During this time, live cells with active esterases will convert the non-fluorescent Calcein AM into highly fluorescent calcein, which is retained in the cytoplasm.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm.[23]

-

Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the data to generate a dose-response curve and determine the IC50 value.

Conclusion

The mechanism of action of this compound on DNA is a masterclass in molecular precision and chemical reactivity. Through a sequence-specific binding event, a controlled chemical activation, and the generation of a potent diradical, it inflicts the most severe form of DNA damage—double-strand breaks. This potent activity, while too indiscriminate for use as a standalone agent, makes it an exceptionally powerful payload for targeted therapies like antibody-drug conjugates. A thorough understanding of this mechanism is fundamental for the rational design of next-generation ADCs and for optimizing the therapeutic potential of this remarkable class of natural products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. adcreview.com [adcreview.com]

- 4. adcreview.com [adcreview.com]

- 5. nbinno.com [nbinno.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Novel insights on the DNA interaction of this compound γ₁(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adcreview.com [adcreview.com]

- 9. pnas.org [pnas.org]

- 10. Structural and mechanistic insight into DNA bending by antitumour calicheamicins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. This compound gamma 1I and DNA: molecular recognition process responsible for site-specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The novel this compound-conjugated CD22 antibody inotuzumab ozogamicin (CMC-544) effectively kills primary pediatric acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Hydroxyl radical footprinting of this compound. Relationship of DNA binding to cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. resources.rndsystems.com [resources.rndsystems.com]

- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to the Bergman Cyclization of the Calicheamicin Enediyne Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicheamicin γ1 is a potent antitumor antibiotic renowned for its ability to induce double-stranded DNA breaks, a consequence of the Bergman cyclization of its unique enediyne core. This technical guide provides a comprehensive overview of this critical process, detailing the molecular mechanism, kinetic and thermodynamic parameters, and experimental methodologies for its study. The intricate interplay between the structural features of the this compound molecule and its DNA-cleaving activity is explored, offering insights for the design of novel enediyne-based therapeutics.

Introduction

The enediyne family of natural products has garnered significant attention in the field of medicinal chemistry due to their extraordinary cytotoxicity against cancer cells.[1] this compound γ1, isolated from the bacterium Micromonospora echinospora, stands as a paramount example, exhibiting sub-picomolar concentrations of activity.[2][3] The remarkable biological activity of this compound is intrinsically linked to its complex molecular architecture, featuring a highly strained bicyclo[7.3.1]tridecadiyne core structure.[2] This enediyne core is the "warhead" of the molecule, capable of undergoing a Bergman cyclization to generate a highly reactive p-benzyne diradical.[1][3] This diradical species is responsible for the DNA-cleaving activity that ultimately leads to cell death.[1][4] Understanding the nuances of the Bergman cyclization of the this compound enediyne core is crucial for the development of next-generation antibody-drug conjugates (ADCs) and other targeted cancer therapies.

The this compound Enediyne Core and its Activation

The this compound γ1 molecule is comprised of two main functional domains: the aryltetrasaccharide "guidance system" and the enediyne "warhead".[2] The oligosaccharide portion is responsible for recognizing and binding to the minor groove of DNA with a degree of sequence specificity.[1][5] The enediyne core, in its native state, is relatively stable. The activation of its cytotoxic potential is initiated by a bioreductive cleavage of the methyl trisulfide group, often by cellular thiols such as glutathione.[6][7] This event triggers a cascade of reactions, culminating in the Bergman cyclization.

Structure of the Enediyne Core

The enediyne core of this compound is a 10-membered ring containing a (Z)-hex-3-ene-1,5-diyne moiety.[2][4] The geometry of this ring system is critical for its reactivity. The distance between the two acetylenic carbons (C1 and C6 of the hex-3-ene-1,5-diyne system) is a key determinant of the activation energy for the Bergman cyclization.[8][9] In the stable, untriggered form of this compound, this distance is too large for spontaneous cyclization to occur at physiological temperatures.

The Triggering Mechanism

The activation sequence commences with the reduction of the trisulfide linkage, which leads to the formation of a thiol.[7] This thiol then undergoes an intramolecular Michael addition to an adjacent α,β-unsaturated ketone within the aglycone.[7][10] This nucleophilic attack results in a conformational change in the 10-membered ring, forcing the two alkyne termini into closer proximity and thereby lowering the activation barrier for the Bergman cyclization.[10]

The Bergman Cyclization: Mechanism and Energetics

The Bergman cyclization is a pericyclic reaction that converts an enediyne into a highly reactive 1,4-didehydrobenzene, also known as a p-benzyne diradical.[8][11] This reaction is the pivotal step in the mechanism of action of this compound.

The Cycloaromatization Reaction

Once the enediyne core is activated, the close proximity of the acetylenic carbons facilitates the cyclization. The reaction proceeds through a high-energy transition state to form the bicyclic p-benzyne diradical.[12] This species is a potent hydrogen-abstracting agent.[13]

Quantitative Data on Bergman Cyclization

The kinetics and thermodynamics of the Bergman cyclization have been the subject of numerous experimental and computational studies. The following tables summarize key quantitative data related to this process.

| Parameter | Value | Method | Reference |

| Activation Enthalpy (ΔH‡) of Triggered this compound | 16.4 kcal/mol | DFT and MM calculations | [1] |

| Activation Free Energy (ΔG‡) of this compound | 19.3 ± 0.2 kcal/mol | Experimental | |

| Reaction Enthalpy (ΔHrxn) of (Z)-hex-3-ene-1,5-diyne | 13.76 kcal/mol | CCSD(T)/cc-pVTZ | |

| Singlet-Triplet Gap of p-benzyne | 3.56 kcal/mol | EOM-SF-CCSD/cc-pVTZ | [8] |

| Heat of Formation of p-benzyne | 137.3 kcal/mol | Experimental | [14] |

Table 1: Thermodynamic and Kinetic Parameters of Bergman Cyclization

| Enediyne System | Critical Distance (Å) | Activation Energy (kcal/mol) | Method | Reference |

| (Z)-hex-3-ene-1,5-diyne | - | 28.5 (ΔH‡) | CCSD(T) | [15] |

| Diol-containing analog of parent enediyne | 3.20 | 31.5 | Experimental | [6] |

| General Enediynes (for spontaneous cyclization at ambient temp) | < 3.20 | - | Experimental | [6] |

| General Enediynes (stable at ambient temp) | > 3.31 | - | Experimental | [6] |

Table 2: Critical Distance and Activation Energy for Bergman Cyclization in Various Enediynes

DNA Cleavage by the p-Benzyne Diradical

The ultimate biological effect of this compound is the cleavage of double-stranded DNA. This process is initiated by the hydrogen abstraction capabilities of the p-benzyne diradical.

The diradical, positioned in the minor groove of DNA by the oligosaccharide chain, abstracts hydrogen atoms from the deoxyribose backbone.[1][13] This leads to the formation of DNA radicals, which can then react with molecular oxygen to cause strand scission.[4] this compound is capable of causing both single- and double-strand breaks, with a ratio of approximately 1:3 (DSB:SSB) in cellular DNA.[9] The ability to induce double-strand breaks is a key factor in its high cytotoxicity.

Experimental Protocols

Studying the Bergman cyclization of this compound and its subsequent DNA-cleaving activity requires specialized experimental techniques. The following sections provide detailed methodologies for key experiments.

Synthesis and Purification of this compound γ1

The production of this compound γ1 for research purposes typically involves fermentation of Micromonospora echinospora, followed by a multi-step purification process.

-

Fermentation: Cultures of Micromonospora echinospora are grown in a suitable medium to produce a crude extract containing this compound analogs.

-

Extraction: The crude extract is subjected to solvent extraction to isolate the enediyne compounds.

-

Chromatographic Purification: A series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), are employed to purify this compound γ1 to the required level of purity for in vitro assays.

Kinetic Analysis of Bergman Cyclization

The rate of the Bergman cyclization can be determined using various methods, including differential scanning calorimetry (DSC) and kinetic measurements monitoring the disappearance of the reactant or the appearance of a product.

-

Sample Preparation: A solution of the triggered this compound analog is prepared in a suitable solvent, often in the presence of a hydrogen donor like 1,4-cyclohexadiene.

-

Kinetic Monitoring: The reaction progress is monitored over time at a constant temperature. This can be achieved by:

-

UV-Vis Spectroscopy: Following the change in absorbance at a wavelength specific to the reactant or product.

-

HPLC: Periodically taking aliquots of the reaction mixture and analyzing the concentration of the reactant and/or product by HPLC.

-

-

Data Analysis: The rate constants are determined by fitting the concentration versus time data to the appropriate rate law. The activation parameters (Ea, ΔH‡, and ΔS‡) can be obtained by performing the kinetic analysis at different temperatures and applying the Arrhenius or Eyring equation.

DNA Cleavage Assay

The ability of this compound to cleave DNA is commonly assessed using an in vitro plasmid DNA cleavage assay.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound γ1

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Reducing agent to trigger this compound (e.g., dithiothreitol, DTT)

-

Agarose gel

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus

-

-

Procedure:

-

Prepare reaction mixtures containing supercoiled plasmid DNA, reaction buffer, and varying concentrations of this compound γ1.

-

Initiate the reaction by adding the reducing agent (DTT).

-

Incubate the reactions at 37°C for a specified time.

-

Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

-

Analyze the DNA products by agarose gel electrophoresis.

-

-

Analysis: The different forms of plasmid DNA (supercoiled - Form I, nicked circular - Form II, and linear - Form III) will separate on the agarose gel. The extent of DNA cleavage is determined by quantifying the amount of each form using a gel documentation system. An increase in the amounts of Form II and Form III indicates single- and double-strand cleavage, respectively.

Visualizations

The following diagrams illustrate the key processes involved in the action of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docking and Molecular Dynamics Studies on DNA-Heterocyclic Enediynes Interaction to Identify the Preferred Binding Mode | Semantic Scholar [semanticscholar.org]

- 5. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bergman Cyclization [organic-chemistry.org]

- 7. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genome Mining for New Enediyne Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 11. Synthetic studies on this compound γ—synthesis of (−)-calicheamicinone and models representing the four sugars and the aromatic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. s3.smu.edu [s3.smu.edu]

- 13. nbinno.com [nbinno.com]

- 14. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Elucidating the Calicheamicin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin γ1I, a potent enediyne antitumor antibiotic produced by the bacterium Micromonospora echinospora, has garnered significant attention in the scientific community for its intricate structure and remarkable biological activity. Its mechanism of action involves site-specific DNA cleavage, making it a valuable warhead for antibody-drug conjugates (ADCs) in cancer therapy. The biosynthesis of this complex natural product presents a fascinating case study in enzymatic catalysis and metabolic engineering. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthesis pathway, detailing the key enzymatic steps, experimental methodologies, and quantitative data.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located on a large contiguous DNA region in Micromonospora echinospora. The complete gene cluster, accessible via MIBiG accession number BGC0000033, contains a multitude of genes encoding enzymes responsible for the synthesis of the enediyne core, the aryltetrasaccharide moiety, and regulatory proteins.[1]

Biosynthesis of the Enediyne Core

The hallmark of this compound is its enediyne core, a bicyclo[7.3.1]tridec-9-ene-2,6-diyne system responsible for its DNA-damaging activity. The biosynthesis of this core structure is initiated by a highly reducing iterative Type I polyketide synthase (PKS) encoded by the calE8 gene.

The CalE8 PKS utilizes acetyl-CoA as a starter unit and performs seven rounds of extension with malonyl-CoA.[2] Each extension cycle is followed by ketoreduction and dehydration, leading to the formation of a 15-carbon polyene intermediate. This polyene then undergoes a series of complex, yet to be fully elucidated, tailoring reactions catalyzed by other enzymes encoded in the calE gene cluster to yield the mature enediyne core.

Biosynthesis of the Aryltetrasaccharide Moiety

The aryltetrasaccharide moiety of this compound is crucial for its sequence-specific binding to the minor groove of DNA.[2] This intricate glycan is assembled from four unusual sugar units and an orsellinic acid-derived aromatic core.

Orsellinic Acid Moiety

The biosynthesis of the orsellinic acid core is initiated by another iterative Type I PKS, CalO5. This enzyme synthesizes orsellinic acid, which is then subjected to a series of tailoring reactions while likely attached to an acyl carrier protein (ACP) or Coenzyme A. These modifications are catalyzed by a suite of enzymes encoded by the calO genes:

-

CalO6: A C2-O-methyltransferase that catalyzes the first tailoring step.[3][4][5]

-

CalO3: A flavin-dependent halogenase responsible for iodination at C5.

The proposed sequence of these tailoring reactions is C2-O-methylation, followed by C5-iodination, C3-hydroxylation, and finally C3-O-methylation.[6]

Unusual Sugar Precursors

The aryltetrasaccharide contains four unique sugar moieties. The biosynthetic pathways for these sugars are encoded by genes within the calS cluster. One of the well-characterized pathways is the biosynthesis of TDP-L-rhamnose, a precursor for one of the sugar units. This pathway starts from glucose-1-phosphate and involves the enzymes RmlA, RmlB, RmlC, and RmlD. Another key sugar precursor is a hydroxylaminosugar, TDP-4-hydroxyamino-6-deoxy-α-D-glucose. The N-oxidation of the precursor aminosugar is catalyzed by the N-oxidase CalE10.[8] The biosynthesis of the other sugar precursors, including a thiosugar and an aminopentose, are also encoded within the gene cluster, though the detailed enzymatic steps are still under investigation.

Glycosylation Cascade

The assembly of the aryltetrasaccharide onto the enediyne core is a stepwise process catalyzed by four distinct glycosyltransferases (GTs): CalG1, CalG2, CalG3, and CalG4.[2] The structures of all four GTs have been elucidated, revealing a conserved binding motif for the this compound backbone.[2] The catalytic mechanism for CalG1, CalG3, and CalG4 involves a conserved histidine and aspartate dyad, while CalG2 utilizes a different mechanism for the formation of the hydroxylamino glycosidic bond.[2]

The proposed order of glycosylation begins with the attachment of the hydroxylaminosugar by CalG3, followed by the addition of the thiosugar by CalG2. The final two sugars are attached by CalG1 and CalG4, although the precise order of their action is not yet definitively established.

Self-Resistance Mechanism

To protect itself from the potent DNA-damaging effects of this compound, Micromonospora echinospora employs a unique "self-sacrifice" resistance mechanism. This involves a protein, CalC, which is encoded within the biosynthetic gene cluster. CalC specifically binds to this compound and is subsequently cleaved by it. This process effectively neutralizes the toxic molecule, preventing it from damaging the producer's own DNA.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.

Gene Disruption of the calE8 PKS

This protocol is essential for confirming the role of the CalE8 PKS in enediyne core biosynthesis.

-

Construct the gene disruption vector: A 3.3-kb internal fragment of the calE8 gene is cloned into a suitable vector, such as pOJ260, containing a selectable marker (e.g., apramycin resistance).[9]

-

Protoplast transformation: The disruption vector is introduced into M. echinospora protoplasts.

-

Selection of mutants: Transformants are selected on media containing the appropriate antibiotic.

-

Verification of gene disruption: Successful homologous recombination is confirmed by Southern blot analysis of genomic DNA from the mutants.

-

Phenotypic analysis: The culture broths of the wild-type and mutant strains are extracted and analyzed for this compound production using methods such as a bioassay with a sensitive indicator strain (e.g., E. coli BR513) and HPLC analysis.[9]

Heterologous Expression and Purification of Glycosyltransferases (e.g., CalG2 and CalG3)

This protocol allows for the in vitro characterization of the glycosyltransferases.

-

Cloning: The calG2 and calG3 genes are amplified from M. echinospora genomic DNA and cloned into an E. coli expression vector, such as pET16b, to generate N-terminally His-tagged fusion proteins.[10]

-

Expression: The expression plasmids are transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.

-

Purification: The His-tagged proteins are purified from the cell lysate using nickel-affinity chromatography.

In Vitro Enzymatic Assay of Glycosyltransferases

This assay is used to determine the function and substrate specificity of the purified glycosyltransferases.

-

Reaction setup: The assay mixture contains the purified glycosyltransferase, the acceptor substrate (e.g., a this compound intermediate), the donor TDP-sugar, and a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Quenching and analysis: The reaction is quenched, and the products are analyzed by reverse-phase HPLC to monitor the formation of the glycosylated product.

-

Product confirmation: The identity of the product is confirmed by LC-MS analysis.

Quantitative Data

| Enzyme | Substrate(s) | Kinetic Parameter | Reported Value | Reference |

| CalG1 | This compound intermediate, TDP-sugar | Km, kcat | - | - |

| CalG2 | This compound intermediate, TDP-sugar | Km, kcat | - | - |

| CalG3 | This compound intermediate, TDP-sugar | Km, kcat | - | - |

| CalG4 | This compound intermediate, TDP-sugar | Km, kcat | - | - |

| CalE8 | Acetyl-CoA, Malonyl-CoA | Turnover number | - | - |

| CalO6 | Orsellinic acid derivative, SAM | Km, kcat | - | [3] |

Note: Specific values for Km and kcat are often found within the text and supplementary materials of the cited research articles but are not presented here in a consolidated table due to their dispersion in the literature.

Visualizations

This compound Biosynthesis Pathway Overview

Caption: Overview of the this compound Biosynthesis Pathway.

Experimental Workflow for Gene Function Analysis

Caption: Experimental workflow for elucidating gene function.

Conclusion

The elucidation of the this compound biosynthesis pathway is a testament to the power of a multidisciplinary approach, combining genetics, biochemistry, and structural biology. While the major steps in the assembly of this remarkable molecule are now understood, further research is needed to fully characterize the intricate enzymatic machinery involved in the formation of the enediyne core and the unusual sugar precursors. A deeper understanding of this pathway will not only provide insights into the evolution of microbial secondary metabolism but also pave the way for the engineered biosynthesis of novel enediyne analogues with improved therapeutic properties.

References

- 1. BGC0000033 [mibig.secondarymetabolites.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Characterization of the this compound orsellinate C2-O-methyltransferase CalO6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural characterization of CalO1: a putative orsellinic acid methyltransferase in the this compound-biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural characterization of CalO1: a putative orsellinic acid methyltransferase in the this compound-biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural characterization of CalO2: a putative orsellinic acid P450 oxidase in the this compound biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural characterization of CalO2: a putative orsellinic acid P450 oxidase in the this compound biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of CalE10, the N-oxidase involved in this compound hydroxyaminosugar formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Calicheamicin's Carbohydrate-Mediated Recognition of the DNA Minor Groove

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicheamicin γ1I is a potent enediyne antitumor antibiotic that exerts its cytotoxic effects through sequence-selective binding to the minor groove of DNA, leading to double-stranded DNA cleavage. This technical guide provides a comprehensive overview of the critical role of the this compound aryltetrasaccharide moiety in this process. It details the molecular mechanism of DNA recognition, summarizes available quantitative binding data, provides detailed protocols for key analytical techniques, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug development.

Introduction

This compound γ1I, originally isolated from the bacterium Micromonospora echinospora, represents a class of exceptionally potent anticancer agents.[1] Its mechanism of action involves the induction of double-stranded DNA breaks, a highly lethal form of DNA damage for rapidly dividing cancer cells.[2] The molecule is comprised of two key domains: the enediyne "warhead" responsible for DNA cleavage, and a highly specific carbohydrate domain, an aryltetrasaccharide, that directs the molecule to its target DNA sequences.[3][4] This carbohydrate-mediated recognition of the DNA minor groove is paramount to the compound's sequence specificity and overall biological activity.[1] This guide will delve into the intricate details of this interaction.

The Molecular Mechanism of Carbohydrate Recognition and DNA Cleavage

The interaction of this compound with DNA is a multi-step process orchestrated by its unique molecular architecture.

2.1. Minor Groove Binding and the Role of the Aryltetrasaccharide

The aryltetrasaccharide tail of this compound is the primary determinant of its sequence-specific binding to the DNA minor groove.[1][3] This recognition is highly specific for purine-rich sequences, with a particular preference for 5'-TCCT/5'-AGGA and other similar motifs.[5] The binding is driven by a combination of van der Waals forces and hydrogen bonding between the sugar residues and the floor of the minor groove.[6] This interaction anchors the entire molecule in the correct orientation for the subsequent cleavage reaction.[6]

2.2. Activation of the Enediyne Warhead and DNA Strand Scission

Once positioned in the minor groove, the enediyne core of this compound is activated through a bioreductive mechanism, often involving cellular thiols like glutathione.[7] This triggers a Bergman cyclization reaction, which generates a highly reactive 1,4-didehydrobenzene diradical.[2] This diradical species then abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to the formation of DNA radicals.[2] The ultimate result is the generation of double-stranded DNA breaks, a lesion that is particularly challenging for cellular repair mechanisms and a potent trigger for apoptosis.[2]

Quantitative Analysis of this compound-DNA Interactions

Table 1: DNA Cleavage Potency of this compound and its Analogs

| Compound | Assay | Target | EC50 (nM) | IC50 (nM) | Reference(s) |

| This compound γ1I | DNA Cleavage | pBR322 DNA | - | Low nM range | [3] |

| Diazonium Mimic 11 | DNA Cleavage | pBR322 DNA | 37.1 | - | [3] |

| Diazonium Mimic 23 | DNA Cleavage | pBR322 DNA | 2.76 | - | [3] |

| Diazonium Mimic 23 | Cell Viability | HeLa Cells | - | 6710 | [3] |

| CMC-544 (this compound conjugate) | Cell Viability | ALL cell lines | - | 0.03 - 0.98 | [8] |

| This compound γ1I | Cell Viability | Various | - | 0.0051 (M8a/b catabolites > 200-fold less potent) | [9] |

Table 2: Thermodynamic and Binding Affinity Data for this compound-DNA Interaction

| Ligand | DNA Sequence | Method | Binding Constant (K_D or 1/K_i) | Gibbs Free Energy (ΔG, kcal/mol) | Reference(s) |

| This compound γ1I | TCCT/AGGA | Burst Kinetics | 135 nM (K_D) | - | [10] |

| This compound Oligosaccharide | TCCT/AGGA | Competition Assay | 4.1 µM (K_i) | - | [10] |

| This compound γ1I | TCCT/AGGA | Circular Dichroism | 1.1 µM (K_D) | - | [10] |

| This compound ε | TCCT/AGGA | Circular Dichroism | 20 µM (K_D) | - | [10] |

| This compound γ1I | TCCT | Salt Titration | - | -7.6 to -8.9 | [11][12] |

| This compound γ1I | TTGT | Salt Titration | - | -7.8 to -7.9 | [11][12] |

| This compound γ1I | ATCT | Salt Titration | - | -7.8 to -7.9 | [11][12] |

Experimental Protocols

The study of this compound-DNA interactions relies on a suite of specialized biophysical and molecular biology techniques. Detailed methodologies for the most critical of these are provided below.

4.1. DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence where this compound binds by protecting it from enzymatic cleavage by DNase I.

-

Materials:

-

DNA probe containing the putative this compound binding site, end-labeled with 32P.

-

This compound γ1I solution of known concentration.

-

DNase I (RNase-free).

-

DNase I footprinting buffer (e.g., 10 mM Tris-HCl pH 7.6, 4 mM MgCl_2, 1 mM CaCl_2, 150 mM KCl, 2 mM DTT, 100 µg/ml BSA, 2 mg/ml calf thymus DNA).

-

Stop solution (e.g., 0.1 M EDTA, 0.6 M NH_4OAc, 20 µg/ml sonicated salmon sperm DNA).

-

Phenol:chloroform:isoamyl alcohol (25:24:1).

-

Ethanol.

-

Sequencing gel loading buffer (e.g., 80% formamide, 10 mM EDTA, 1 mM NaOH, 0.1% bromophenol blue, 0.1% xylene cyanol).[8]

-

Denaturing polyacrylamide gel (6-8%).

-

-

Procedure:

-

Binding Reaction: Mix the 32P-labeled DNA probe with varying concentrations of this compound in DNase I footprinting buffer. Incubate on ice for at least 30 minutes to allow for binding equilibrium to be reached.[8]

-

DNase I Digestion: Add a freshly diluted solution of DNase I to the binding reaction. The optimal concentration of DNase I should be determined empirically to achieve partial digestion of the DNA probe in the absence of this compound. Incubate for a precise and short duration (e.g., 1-2 minutes) at room temperature.[4]

-

Reaction Termination: Stop the digestion by adding an excess of stop solution.

-

Purification: Extract the DNA fragments with phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

-

Analysis: Resuspend the DNA pellets in sequencing gel loading buffer, denature at 90°C, and separate the fragments on a denaturing polyacrylamide gel.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film. The region where this compound binds will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane without the drug.

-

4.2. Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the formation of a complex between this compound and a DNA probe based on the altered electrophoretic mobility of the complex compared to the free probe.

-

Materials:

-

DNA probe (20-50 bp) containing the this compound binding site, labeled with a radioisotope (e.g., 32P) or a fluorescent dye.

-

This compound γ1I solution.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 5% glycerol).[13]

-

Non-denaturing polyacrylamide gel (4-8%).

-

Electrophoresis buffer (e.g., 0.5x TBE).

-

Loading dye (non-denaturing).

-

-

Procedure:

-

Binding Reaction: Incubate the labeled DNA probe with varying concentrations of this compound in the binding buffer at room temperature for 20-30 minutes.

-

Electrophoresis: Add non-denaturing loading dye to the reactions and load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.[13]

-

Detection: After electrophoresis, dry the gel (if using a radiolabel) and expose it to a phosphor screen or X-ray film. If using a fluorescent label, image the gel using an appropriate fluorescence scanner. A "shifted" band, migrating slower than the free probe, indicates the formation of a this compound-DNA complex.

-

4.3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time quantitative analysis of the binding kinetics (association and dissociation rates) and affinity of this compound to a DNA target.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., streptavidin-coated chip for biotinylated DNA).

-

Biotinylated DNA oligonucleotide containing the this compound binding site.

-

This compound γ1I solution in a suitable running buffer.

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Regeneration solution (e.g., a short pulse of a low pH solution like 10 mM glycine-HCl pH 2.5).[14]

-

-

Procedure:

-

Immobilization: Immobilize the biotinylated DNA oligonucleotide onto the streptavidin-coated sensor chip surface.

-

Binding Analysis: Inject a series of concentrations of this compound over the DNA-functionalized surface and monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. This provides the association phase data.

-

Dissociation Analysis: After the injection of this compound, flow the running buffer over the surface and monitor the decrease in the SPR signal as the bound drug dissociates. This provides the dissociation phase data.

-

Regeneration: Inject the regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

-

Signaling Pathways and Experimental Workflows

5.1. This compound-Induced Apoptotic Signaling Pathway

The double-stranded DNA breaks induced by this compound trigger a cellular DNA damage response that ultimately leads to programmed cell death, or apoptosis. This process is largely independent of p53 but is critically dependent on the pro-apoptotic protein Bax.[1][3] The pathway involves the activation of caspases in a mitochondrial amplification loop.

Caption: this compound-induced apoptotic signaling pathway.

5.2. Experimental Workflow for Characterizing this compound-DNA Interactions

A typical research workflow to investigate the interaction of this compound with a specific DNA sequence involves a series of experiments to confirm binding, determine sequence specificity, and quantify the interaction.

Caption: Experimental workflow for studying this compound-DNA interactions.

Conclusion

The carbohydrate moiety of this compound is a masterful example of nature's ability to evolve highly specific molecular recognition modules. Its ability to guide the potent enediyne warhead to specific DNA sequences is the cornerstone of its anticancer activity. A thorough understanding of this carbohydrate-DNA interaction, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design of new and improved this compound-based therapeutics, including antibody-drug conjugates, with enhanced efficacy and reduced off-target toxicity. The continued investigation into the nuances of this interaction will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

- 1. Calicheamin-mediated DNA damage in a reconstituted nucleosome is not affected by histone acetylation: the role of drug structure in the target recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.fredhutch.org [research.fredhutch.org]

- 3. Induction of apoptosis by enediyne antibiotic this compound thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNase I footprinting [gene.mie-u.ac.jp]

- 5. Cleavage behavior of this compound gamma 1 and this compound T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. med.upenn.edu [med.upenn.edu]

- 8. mybiosource.com [mybiosource.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Salt dependence of this compound-DNA site-specific interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]

- 13. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Enediyne Antibiotic-Induced DNA Double-Strand Breaks

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enediyne antibiotics represent a class of exceptionally potent natural products renowned for their profound cytotoxicity, which is primarily attributed to their unique ability to induce DNA double-strand breaks (DSBs). This technical guide provides a comprehensive overview of the core mechanisms governing enediyne-induced DNA damage, the subsequent cellular responses, and the key experimental protocols employed in their study. Central to their mechanism is the Bergman cyclization of the characteristic enediyne core, which generates a highly reactive diradical species capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission. This guide will delve into the intricacies of this process, the factors influencing DNA cleavage efficiency, and the cellular signaling pathways, such as the ATM and ATR cascades, that are activated in response to this potent form of DNA damage. Detailed experimental methodologies and quantitative data on cytotoxicity and DNA binding are presented to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and drug development.

Core Mechanism of Action: From Activation to DNA Cleavage

The remarkable biological activity of enediyne antibiotics stems from their unique chemical architecture, featuring a nine- or ten-membered ring containing two triple bonds and a double bond (the "warhead"). This structure is a precursor to a highly reactive intermediate that directly damages DNA.

Activation and the Bergman Cyclization

The enediyne core is a stable pro-drug that requires a specific triggering event to unleash its cytotoxic potential. This activation often involves a nucleophilic attack on a "trigger" moiety within the molecule, such as the reduction of a methyl trisulfide group in Calicheamicin and Esperamicin.[1][2] This initial reaction induces a conformational change in the enediyne ring, bringing the two alkyne groups into close proximity.[3]

Once the critical distance is achieved, the enediyne undergoes a spontaneous pericyclic reaction known as the Bergman cyclization .[4][5][6] This reaction transforms the enediyne into a highly unstable and reactive para-benzyne diradical.[4][7][8] The formation of this diradical is the pivotal step in the mechanism of action of enediyne antibiotics.

DNA Binding and Double-Strand Break Induction

The enediyne molecule, often featuring a carbohydrate or other DNA-binding moiety, positions itself within the minor groove of the DNA double helix.[9][10][11] This specific binding is crucial for the targeted delivery of the reactive diradical to the DNA backbone.[10][12]

Once generated, the p-benzyne diradical abstracts hydrogen atoms from the deoxyribose sugars of both DNA strands.[7][11] This hydrogen abstraction creates carbon-centered radicals on the sugar backbone. In the presence of molecular oxygen, these sugar radicals undergo further reactions, ultimately leading to the cleavage of the phosphodiester backbone and the formation of a DNA double-strand break (DSB).[7][13] The ability to induce DSBs is a hallmark of enediyne antibiotics and a primary contributor to their extreme cytotoxicity.[2][14] Some enediynes, like C-1027, can also induce interstrand cross-links (ICLs) under anaerobic conditions.[9][15]

Quantitative Analysis of Enediyne Activity

The potency of enediyne antibiotics can be quantified through various in vitro assays that measure their cytotoxicity against cancer cell lines, their efficiency in cleaving DNA, and their binding affinity to DNA.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting biological processes. The following table summarizes the IC50 values for several enediyne antibiotics across various cancer cell lines.

| Enediyne Antibiotic | Cancer Cell Line | IC50 Value | Reference |

| Neocarzinostatin | C6 (Glioma) | 493.64 nM (72h) | [16] |

| Neocarzinostatin | U87MG (Glioblastoma) | 462.96 nM (72h) | [16] |

| This compound γ1 | HL-60 (Promyelocytic Leukemia) | Induces apoptosis | [7] |

| This compound (in CMC-544) | B-cell precursor ALL | 0.15 - 4.9 ng/mL | [4] |

| C-1027 | Cultured cancer cells | 0.07 fmol/L (for a 3-5 kDa fragment) | [3] |

DNA Cleavage Efficiency and Binding Affinity

The efficiency of DNA cleavage and the strength of DNA binding are critical parameters for understanding the potency of enediyne antibiotics.

| Enediyne Antibiotic | Parameter | Value | Reference |

| Neocarzinostatin Chromophore | DNA Binding (Dissociation Constant, Kd) | ~5 µM | [5] |

| This compound γ1 | DNA Binding (Gibbs Free Energy, ΔG for TCCT site) | -8.9 kcal/mol (<125 mM NaCl) | [14] |

| C-1027 | DNA Cleavage (Single-strand to Double-strand ratio) | ~1.8 (extracellular SV40 DNA) | [17] |

Cellular Response to Enediyne-Induced DNA Damage

The induction of DNA double-strand breaks by enediyne antibiotics triggers a complex cellular response orchestrated by a network of signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

DNA Damage Signaling Pathways

Upon the formation of DSBs, the cell activates the DNA Damage Response (DDR) pathway. Key players in this pathway are the phosphatidylinositol 3-kinase-like kinases (PIKKs), primarily Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[9]

-

ATM Pathway: Typically activated by DSBs, ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[9]

-

ATR Pathway: Generally activated by single-strand DNA (ssDNA) and stalled replication forks, ATR phosphorylates the checkpoint kinase Chk1. Some enediynes, particularly those that induce interstrand cross-links, can activate the ATR pathway.[9][15]

The relative activation of the ATM and ATR pathways can depend on the specific type of DNA lesion induced by the enediyne.[9][15]

Induction of Apoptosis

The extensive and often irreparable DNA damage caused by enediyne antibiotics ultimately leads to programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. Several studies have demonstrated that enediyne antibiotics such as Neocarzinostatin and C-1027 are potent inducers of apoptosis in various cancer cell lines.[4]

Key Experimental Protocols

The study of enediyne antibiotics and their effects on DNA and cells involves a variety of specialized molecular and cellular biology techniques.

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This assay is used to visualize the cleavage of plasmid DNA by enediyne antibiotics.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the enediyne antibiotic at various concentrations, and a suitable buffer. If required for activation, add a reducing agent like dithiothreitol (DTT).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Visualize the DNA bands under UV light. The different topological forms of the plasmid DNA (supercoiled, relaxed circular, and linear) will migrate at different rates, allowing for the assessment of single- and double-strand breaks.

Quantification of DNA Double-Strand Breaks (Pulsed-Field Gel Electrophoresis - PFGE)

PFGE is a technique used to separate very large DNA molecules, such as chromosomes, and is highly effective for quantifying DSBs in genomic DNA.

Protocol:

-

Cell Treatment and Embedding: Treat cultured cells with the enediyne antibiotic. Harvest the cells and embed them in agarose plugs.

-

Lysis: Lyse the cells within the agarose plugs using a lysis buffer containing detergents and proteases to release the genomic DNA.

-

Washing: Thoroughly wash the plugs to remove cellular debris.

-

PFGE: Load the agarose plugs into the wells of a PFGE gel. Run the gel using a PFGE system that alternates the electric field orientation. This allows for the separation of large DNA fragments.

-

Staining and Analysis: Stain the gel with a fluorescent DNA dye and visualize the DNA. The amount of DNA that migrates out of the well is proportional to the number of DSBs.

Analysis of DNA Damage Response (Western Blotting)

Western blotting is used to detect the activation of key proteins in the DNA damage response pathway, such as the phosphorylation of H2AX (γH2AX), ATM, and Chk2.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the enediyne antibiotic for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ATM). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle, revealing cell cycle arrest induced by enediyne antibiotics.

Protocol:

-

Cell Treatment: Treat cells with the enediyne antibiotic for a desired period.

-

Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also requires RNase treatment to remove RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of each cell.

-

Data Analysis: The data is plotted as a histogram, showing the distribution of cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

Conclusion

Enediyne antibiotics are a fascinating and powerful class of natural products with a unique and potent mechanism of action centered on the induction of DNA double-strand breaks. Their intricate activation via the Bergman cyclization and subsequent generation of a highly reactive diradical make them formidable cytotoxic agents. Understanding the quantitative aspects of their activity, the cellular responses they elicit, and the experimental methodologies to study them is crucial for the continued development of enediyne-based therapeutics. This technical guide provides a foundational resource for researchers and professionals seeking to explore and harness the therapeutic potential of these remarkable molecules in the fight against cancer and other diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Binding specificity of post-activated neocarzinostatin chromophore drug-bulged DNA complex studied using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Neocarzinostatin chromophore binds to deoxyribonucleic acid by intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 7. Modulation of nicotinamide adenine dinucleotide and poly(adenosine diphosphoribose) metabolism by this compound gamma 1 in human HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA cleavage potency, cytotoxicity, and mechanism of action of a novel class of enediyne prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. DNA microstructural requirements for neocarzinostatin chromophore-induced direct strand cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancement by caffeine of neocarzinostatin cytotoxicity in murine leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Salt dependence of this compound-DNA site-specific interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. "I. Kinetic analysis of anticancer drug cleavage of closed-circular and" by Chris Allen Kirk [surface.syr.edu]

A Technical Guide to the Fermentation of Calicheamicin-Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fermentation conditions for calicheamicin-producing organisms, primarily focusing on Micromonospora echinospora subsp. calichensis. The document details optimal fermentation parameters, medium composition, experimental protocols for production and isolation, and an exploration of the biosynthetic and regulatory pathways.

Introduction to this compound and its Producing Organism

Calicheamicins are a class of potent enediyne antitumor antibiotics capable of causing double-stranded DNA breaks, leading to cell death.[1] Their remarkable cytotoxicity has made them a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2] The primary producer of calicheamicins is the Gram-positive actinobacterium, Micromonospora echinospora.[3] The intricate structure of this compound necessitates a complex biosynthetic pathway, making fermentation a key method for its production.[4] Understanding and optimizing the fermentation conditions are therefore crucial for improving yields and facilitating the development of this compound-based therapeutics.

Optimal Fermentation Conditions for this compound Production

The production of this compound by Micromonospora echinospora is a complex process influenced by a multitude of physical and chemical factors. Optimization of these parameters is essential for maximizing yield. Key factors include the composition of the culture medium, pH, temperature, aeration, and agitation.

Culture Medium Composition

The composition of the fermentation medium provides the necessary nutrients for both microbial growth and the biosynthesis of this compound. The medium must contain suitable carbon and nitrogen sources, as well as essential minerals and trace elements.

Table 1: Exemplary Fermentation Medium Compositions for this compound Production

| Component | Concentration (g/L) - Medium 1[5] | Concentration (g/L) - Medium 2 |

| Carbon Source | ||

| Glucose | 5 | - |

| Maltodextrin | 24 | - |

| Sucrose | - | 20 |

| Molasses | - | 5 |

| Nitrogen Source | ||

| Yeast Extract | 5 | - |

| Beef Extract | 3 | - |

| Tryptone | 5 | - |

| Peptone | - | 2 |

| Minerals & Precursors | ||

| FeSO₄·7H₂O | 0.1 | 0.1 |

| MgSO₄·7H₂O | 0.2 | 0.2 |

| CaCO₃ | 4 | 2.5 |

| KI (Potassium Iodide) | 0.1 | 0.1 |

| Adsorbent Resin | ||

| H-60 Resin | 30 | - |

Note: The addition of potassium iodide (KI) as a precursor is crucial for the production of the iodine-containing this compound derivatives, which exhibit high potency.

Physical Fermentation Parameters

The physical environment of the fermentation process plays a critical role in the growth of Micromonospora echinospora and the subsequent production of this compound.

Table 2: Optimal Physical Parameters for this compound Fermentation[5]

| Parameter | Optimal Range |

| Temperature | 28 ± 2 °C |

| pH | 6.8 - 7.2 (initial) |

| Inoculum Size | 3-10% (v/v) |

| Fermentor Working Volume | 60-70% of total volume |

| Agitation Speed | 150-250 rpm |